molecular formula C17H24N6 B5549958 5-ethyl-N,2,3-trimethyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine

5-ethyl-N,2,3-trimethyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B5549958
M. Wt: 312.4 g/mol
InChI Key: MUENMLUNKBPHBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidin-7-amines, including derivatives similar to the compound , typically involves multiple steps, including the formation of pyrazolo[1,5-a]pyrimidine rings followed by various substitution reactions. Studies have shown efficient methods for synthesizing these compounds, highlighting the importance of choosing appropriate reagents and conditions to achieve the desired substitution patterns (Ivachtchenko et al., 2013).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of nitrogen atoms within the rings, which significantly influence the compound's chemical behavior. X-ray crystallography studies, such as those on related compounds, provide insights into the intramolecular and intermolecular interactions, such as hydrogen bonding, that stabilize the molecular structure (Wu et al., 2005).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidin-7-amines undergo various chemical reactions, including nucleophilic substitutions and ring transformations. These reactions are influenced by the electronic and steric properties of the substituents on the pyrazolo[1,5-a]pyrimidine core. The reactivity patterns of these compounds are crucial for further functionalization and application in different chemical contexts (Hirota et al., 1982).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidin-7-amines, such as melting points, solubility, and crystallinity, are significantly affected by the nature and position of substituents on the core structure. These properties are essential for understanding the compound's behavior in different solvents and conditions, impacting its applications in various fields (Ng et al., 2022).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are central to the compound's applications in synthesis and other chemical reactions. The electronic distribution within the pyrazolo[1,5-a]pyrimidin-7-amine framework plays a critical role in these properties, dictating the compound's behavior in various chemical environments (Ezzati et al., 2017).

Scientific Research Applications

Presence in Diet and Carcinogenic Potential

HCAs like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) are well-documented carcinogens formed during the cooking of meat at high temperatures. Studies have shown the presence of these compounds in the diet and their potential implications for human health, particularly in relation to cancer risk. For instance, research has indicated that individuals consuming a normal diet are exposed to HCAs, suggesting a continuous dietary intake of these compounds (Ushiyama et al., 1991).

Biomarkers of Exposure

Research on serum albumin and hemoglobin adducts of PhIP has been conducted to explore the mechanisms through which HCAs contribute to carcinogenesis. These studies aim to understand how HCAs interact with DNA and proteins, potentially leading to mutations and cancer (Magagnotti et al., 2000).

Metabolism and Excretion

The metabolism and excretion of HCAs like PhIP have been studied to understand how these compounds are processed in the human body. Such research provides insights into the potential health risks associated with HCA exposure and the biological mechanisms underlying those risks (Vanhaecke et al., 2008).

Risk Assessment and Epidemiological Studies

Epidemiological studies have investigated the relationship between HCA intake from cooked meats and the risk of various cancers, such as lung cancer and prostate cancer. These studies contribute to our understanding of the potential health impacts of HCAs and inform dietary recommendations and public health policies (Sinha et al., 2000; Cross et al., 2005).

properties

IUPAC Name

5-ethyl-N,2,3-trimethyl-N-[2-(1-methylpyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6/c1-6-15-9-16(23-17(19-15)12(2)13(3)20-23)21(4)8-7-14-10-18-22(5)11-14/h9-11H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUENMLUNKBPHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=NN2C(=C1)N(C)CCC3=CN(N=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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